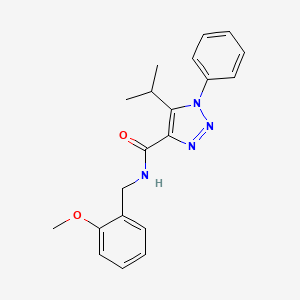

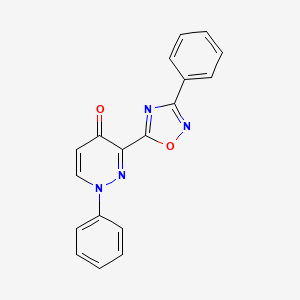

![molecular formula C20H17ClN4O2 B2538031 2-(2-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034355-10-5](/img/structure/B2538031.png)

2-(2-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, involves several steps including substitution, acylation, cyclization, and chlorination reactions . The starting materials include 2,3-dichloropyrazine, hydrazine hydrate (N2H4•H2O), and trifluoroacetic anhydride .Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has focused on synthesizing novel heterocyclic compounds, including pyrazolines, pyrazoles, and triazolo derivatives, to explore their potential applications. For example, Hassan et al. (2013) detailed the synthesis of new pyrazoline and pyrazole derivatives, highlighting the diverse chemical reactions and methodologies employed to create these compounds with potential biological activities (Hassan, 2013). Similarly, Eliazyan et al. (2011) synthesized triazolesulfanyl derivatives, focusing on their growth regulatory activities, which indicates the potential agricultural applications of these compounds (Eliazyan, 2011).

Antimicrobial and Antifungal Activities

Some studies have evaluated the antimicrobial and antifungal activities of synthesized compounds. For instance, El-Agrody et al. (2001) investigated the antimicrobial activity of some newly synthesized pyrano[2,3-d]pyrimidine and triazolo derivatives, contributing to the search for new antimicrobial agents (El-Agrody, 2001). This research avenue is critical for developing novel therapeutic agents against resistant microbial strains.

Anticonvulsant Activity

Investigations into the anticonvulsant activity of triazolo[4,3-a]pyrazines have been conducted, with Kelley et al. (1995) synthesizing substituted derivatives and testing them against electroshock-induced seizures in rats. This study highlights the potential therapeutic applications of these compounds in treating seizure disorders (Kelley, 1995).

Chemical Reactivity and Transformations

Research also explores the chemical reactivity and transformations of related compounds. Desenko et al. (1998) focused on the cyclocondensation reactions of certain triazolopyrimidines, revealing intricate chemical behaviors and potential for creating novel heterocyclic structures (Desenko, 1998).

Future Directions

properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O2/c1-13-7-8-16(11-14(13)2)23-9-10-24-18(19(23)26)22-25(20(24)27)12-15-5-3-4-6-17(15)21/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBFHBZUMWUIPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=CC=C4Cl)C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2537949.png)

![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2537953.png)

![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-prop-2-enylacetamide](/img/structure/B2537955.png)

![(1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B2537958.png)

![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B2537965.png)

![2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537966.png)

![Ethyl thieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2537967.png)